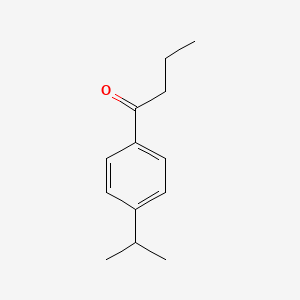

1-(4-Isopropylphenyl)butan-1-one

Description

1-(4-Isopropylphenyl)butan-1-one is an aromatic ketone with a butanone backbone substituted at the 4-position of the phenyl ring with an isopropyl group. Its molecular formula is C₁₃H₁₈O, and its molecular weight is 190.28 g/mol (calculated). This compound belongs to a class of aryl alkyl ketones, which are widely studied for their applications in organic synthesis, materials science, and pharmaceuticals.

Properties

IUPAC Name |

1-(4-propan-2-ylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWDBWNIZNPCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)butan-1-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of isobutylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity .

Industrial Production Methods: Industrial production of 1-(4-Isopropylphenyl)butan-1-one often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the acylation reaction, and subsequent purification steps such as distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-(4-Isopropylphenyl)butan-1-one can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various electrophiles, Lewis acids, controlled temperature.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

1-(4-Isopropylphenyl)butan-1-one has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of reaction mechanisms and synthetic methodologies.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Extensively studied for its therapeutic effects, including pain relief, fever reduction, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

1-(4-Isopropylphenyl)butan-1-one can be compared with other NSAIDs such as:

Aspirin (acetylsalicylic acid): Similar anti-inflammatory and analgesic properties but differs in its mechanism of action and side effect profile.

Naproxen: Another NSAID with a longer duration of action compared to 1-(4-Isopropylphenyl)butan-1-one.

Ketoprofen: Similar in its anti-inflammatory effects but has different pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Isopropylphenyl)butan-1-one with five related compounds, focusing on molecular structure, substituent effects, and reported bioactivities.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data

Key Observations:

Electron Modulation: Halogen (bromine) and fluorine substituents in C₁₈H₁₇BrO and C₁₆H₁₅FO alter electron density, influencing dipole moments and intermolecular interactions . Conjugation: The α,β-unsaturated system in C₁₈H₁₇BrO enhances conjugation, likely affecting UV-Vis absorption and redox properties .

Molecular Weight and Chain Length: Longer carbonyl chains (e.g., butanone vs. propanone) increase hydrophobicity. The fluorinated compound (C₁₆H₁₅FO) has the highest molecular weight due to the fluorine atom and additional phenyl group.

Key Findings:

- Cytotoxicity : The α,β-unsaturated ketone (C₁₈H₁₇BrO) exhibits moderate cytotoxicity (IC₅₀ = 100 μg/mL), suggesting that halogenation and conjugation enhance bioactivity .

- Pharmaceutical Relevance : 1-(4-Isobutylphenyl)propan-1-one is a precursor in synthesizing Apixaban, a anticoagulant drug, highlighting the importance of aryl ketones in medicinal chemistry .

- Lack of Data: No cytotoxic or stability data are available for 1-(4-Isopropylphenyl)butan-1-one in the provided evidence, indicating a gap for future research.

Stability and Reactivity Insights

- Photostability: While direct evidence is lacking, studies on pyridylketoximes () suggest that substituent position and chain length influence photodegradation rates. For example, shorter alkyl chains in oximes reduce photodegradation . Analogously, the butanone chain in 1-(4-Isopropylphenyl)butan-1-one may confer greater stability compared to propanone derivatives.

- Synthetic Routes : highlights coupling reactions for furan- and phenyl-substituted ketones, suggesting that similar methods (e.g., Friedel-Crafts acylation) could synthesize the target compound .

Biological Activity

1-(4-Isopropylphenyl)butan-1-one, also known as "4-Isopropylphenylbutanone," is a ketone compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

- Chemical Formula : C13H18O

- Molecular Weight : 194.29 g/mol

- CAS Number : 78575-06-1

Antimicrobial Properties

Recent studies have indicated that 1-(4-Isopropylphenyl)butan-1-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anti-inflammatory Effects

In vitro studies have shown that 1-(4-Isopropylphenyl)butan-1-one can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

Mechanism of Action :

- The compound may inhibit the NF-κB signaling pathway, reducing the transcription of inflammatory mediators.

- Animal models have demonstrated reduced edema in paw inflammation tests when treated with this compound.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of various ketones, including 1-(4-Isopropylphenyl)butan-1-one. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.

Case Study 2: Anti-inflammatory Response

A study published in Journal of Inflammation explored the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment group exhibited a marked reduction in joint swelling and pain compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Pharmacokinetics

Understanding the pharmacokinetics of 1-(4-Isopropylphenyl)butan-1-one is crucial for its potential therapeutic applications. Preliminary data suggest:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.